4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine
CAS No.: 741719-53-9
Cat. No.: VC20795313
Molecular Formula: C9H13N3O3S
Molecular Weight: 243.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 741719-53-9 |
|---|---|
| Molecular Formula | C9H13N3O3S |
| Molecular Weight | 243.29 g/mol |
| IUPAC Name | 4-[4-[[(2R)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine |
| Standard InChI | InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m1/s1 |
| Standard InChI Key | ZGZYFNICRHUUGD-SSDOTTSWSA-N |
| Isomeric SMILES | C1COCCN1C2=NSN=C2OC[C@H]3CO3 |
| SMILES | C1COCCN1C2=NSN=C2OCC3CO3 |
| Canonical SMILES | C1COCCN1C2=NSN=C2OCC3CO3 |
Introduction
Chemical Structure and Identification
Basic Structural Features
4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-yl]-morpholine contains several key structural features that define its chemical properties and reactivity. The compound incorporates a 1,2,5-thiadiazole ring with a morpholine group attached at position 3 and an oxiranylmethoxy (epoxide-containing) substituent at position 4 . The presence of the (R)-configured stereocenter at the oxirane ring is a critical structural characteristic that distinguishes it from its racemic counterpart . This asymmetric center likely influences the compound's three-dimensional structure and potential biological interactions.
The morpholine ring contributes a basic nitrogen atom that can participate in hydrogen bonding and acid-base reactions, while the thiadiazole ring provides a rigid, planar heterocyclic structure with electron-withdrawing properties. The oxirane moiety represents a highly reactive functional group capable of ring-opening reactions with nucleophiles .
Registry and Identification Systems
The compound is uniquely identified through several standardized chemical identification systems, as summarized in Table 1.
This comprehensive identification system allows for unambiguous recognition of the compound across different chemical databases and research platforms. The InChI (International Chemical Identifier) and its compressed form, the InChIKey, are particularly valuable for digital database searches and cross-referencing between different chemical repositories .
Nomenclature and Synonyms
IUPAC Nomenclature
The systematic IUPAC name for this compound is 4-[4-[[(2R)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine . This name explicitly describes the compound's structure, including the stereochemical configuration at the oxirane carbon. The name is constructed according to standard IUPAC nomenclature rules, with the morpholine as the main group and the substituted thiadiazole as a complex substituent.
Alternate Names and Synonyms
The compound is known by several synonyms in the chemical literature and databases, reflecting different naming conventions and applications:
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4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-yl]-morpholine
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4-[4-((2R)-Oxiran-2-ylmethyloxy)-1,2,5-thiadiazol-3-yl]morpholine
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(R)-4-(4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine
These alternative names all refer to the same chemical entity but may be used in different contexts or by different chemical suppliers and research organizations.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of this compound can be inferred from its structural components. The oxirane (epoxide) ring is particularly significant as a reactive center. Epoxides are known to undergo ring-opening reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carboxylic acids . This reactivity makes oxirane-containing compounds valuable intermediates in organic synthesis.
The 1,2,5-thiadiazole ring contributes to the compound's electronic properties and may participate in various reactions typical of aromatic heterocycles, including electrophilic and nucleophilic substitutions. The morpholine moiety provides a basic nitrogen that can participate in acid-base reactions and hydrogen bonding .
Structural Comparison with Related Compounds
Relationship to the Racemic Form
This compound is the (R)-enantiomer of 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine. The racemic mixture (containing both R and S enantiomers) is identified by the CAS number 58827-68-2 , distinct from the (R)-enantiomer's CAS number 741719-53-9 . The key difference lies in the stereochemistry at the oxirane carbon, which is specifically defined as (R) in the compound of interest.
Table 2 compares key identifiers of the (R)-enantiomer and the racemic form:
| Property | (R)-Enantiomer | Racemic Mixture |
|---|---|---|
| CAS Number | 741719-53-9 | 58827-68-2 |
| InChIKey | ZGZYFNICRHUUGD-SSDOTTSWSA-N | ZGZYFNICRHUUGD-UHFFFAOYSA-N |
| Chemical Name | 4-[4-[[(2R)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine | 4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine |
| Stereochemistry | (R) at oxirane carbon | Racemic (R/S) mixture |
This distinction is significant as enantiomers can exhibit different biological activities and chemical behaviors despite having identical physical properties (except for optical rotation) .
Synthetic Applications and Utility
Role in Organic Synthesis
According to the limited information available, (R)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is described as "a compound useful in organic synthesis" . This utility likely stems from the reactive epoxide functionality, which can participate in stereoselective ring-opening reactions to introduce the (R)-configured alcohol with adjacent functionality.
The compound could potentially serve as:
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A building block for more complex molecules containing the morpholine-thiadiazole scaffold
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A chiral synthetic intermediate for asymmetric synthesis
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A reagent for introducing the morpholine-thiadiazole moiety into other molecules
Analytical Characterization
Spectroscopic Properties
Patent and Literature Context
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